molecular formula C24H25N3O3 B2503452 N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide CAS No. 894002-63-2

N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide

Cat. No. B2503452
CAS RN: 894002-63-2
M. Wt: 403.482
InChI Key: CHMGMFPHXXQJBB-UHFFFAOYSA-N
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Description

The compound "N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide" is a complex organic molecule that appears to be related to various acetamide derivatives. While the specific compound is not directly mentioned in the provided papers, the research does cover similar structures and functionalities that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives has been explored in the literature. For instance, a method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives has been developed, which involves a regioselective Friedel-Crafts alkylation catalyzed by sulfuric acid at room temperature, achieving yields up to 94% . This suggests that the synthesis of the compound might also involve similar Friedel-Crafts alkylation reactions, potentially under acidic conditions to facilitate the formation of the acetamide linkage.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with multiple stable conformers possible. In the case of N,N-diethylacetamide, studies have identified five stable conformers, with the two most energetically favorable ones being experimentally observed . This indicates that "this compound" may also exhibit multiple conformers, which could have implications for its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary depending on their structure. For example, the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide revealed that it primarily undergoes C–O bond cleavage in aqueous solution at neutral pH . This suggests that the compound may also be prone to hydrolysis or other reactions that involve bond cleavage, depending on the surrounding conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the internal rotation of the acetyl methyl group and the (14)N quadrupole coupling in N,N-diethylacetamide affect its microwave spectra . This implies that the physical properties such as solubility, melting point, and spectroscopic characteristics of "this compound" could be similarly influenced by its internal dynamics and electronic structure.

Scientific Research Applications

Neuroprotective and Antidepressant Effects

  • Mechanisms of N-acetylcysteine (NAC) in Psychiatry : N-acetylcysteine (NAC) has been studied for its therapeutic potential in various psychiatric disorders, leveraging its antioxidant properties and modulation of neurotropic, glutamatergic, and inflammatory pathways. This compound is thought to exert benefits beyond its role as a precursor to the antioxidant glutathione, suggesting a broader application for compounds with similar functionalities in mitigating psychiatric symptoms (Dean et al., 2011).

Antioxidant and Anti-inflammatory Properties

  • NAC's Role in Reducing Oxidative Stress : The comprehensive review by Rushworth & Megson (2014) underscores the importance of NAC in replenishing intracellular glutathione (GSH) levels, highlighting its potential in cells deficient in GSH. This reinforces the utility of exploring compounds with antioxidant capabilities for therapeutic use in conditions characterized by oxidative stress and inflammation (Rushworth & Megson, 2014).

Pharmacokinetics and Metabolic Pathways

  • Pharmacological Insights into Ketamine : Ketamine, a compound known for its NMDA receptor antagonism, provides a model for studying the pharmacokinetics and diverse pharmacological actions of similar compounds. Understanding ketamine's metabolism and its effects on synaptic plasticity could inform the development of new therapeutics with improved efficacy and reduced side effects for various neurological and psychiatric conditions (Peltoniemi et al., 2016).

Molecular and Cellular Mechanisms

  • Melatonin and Phytomelatonin Research : Studies on melatonin and its derivatives, including phytomelatonin, have elucidated their roles as antioxidants and growth promoters in plant tissues. This research into endogenously produced indoleamines highlights the vast potential of indole-based compounds in modulating biological processes through antioxidant actions and interaction with specific receptors, suggesting avenues for the exploration of similar compounds in medical research (Paredes et al., 2009).

Future Directions

Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities. The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-3-25(4-2)22(28)16-26-15-19(18-10-6-8-12-21(18)26)23(29)24(30)27-14-13-17-9-5-7-11-20(17)27/h5-12,15H,3-4,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGMFPHXXQJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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